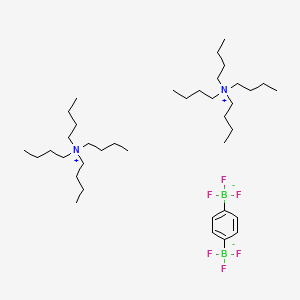
Tetrabutylammonium (1,4-phenylene)bistrifluoroborate
描述
准备方法
The synthesis of Tetrabutylammonium (1,4-phenylene)bistrifluoroborate typically involves the reaction of tetrabutylammonium salts with 1,4-phenylene derivatives under specific conditions. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require the presence of a catalyst to facilitate the reaction
化学反应分析
Tetrabutylammonium (1,4-phenylene)bistrifluoroborate can undergo various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the trifluoroborate groups are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The phenylene ring can undergo oxidation or reduction under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, particularly in the formation of carbon-carbon bonds in organic synthesis.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Tetrabutylammonium (1,4-phenylene)bistrifluoroborate has several applications in scientific research:
Biology: Its role in proteomics research involves the study of protein structures and functions.
Medicine: While not directly used in therapeutic applications, it serves as a tool in medicinal chemistry research to develop new drugs and understand biological pathways.
作用机制
The mechanism of action of Tetrabutylammonium (1,4-phenylene)bistrifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate groups. These groups can act as nucleophiles or electrophiles, depending on the reaction conditions. The phenylene ring provides a stable framework that can undergo various modifications, making this compound versatile in chemical synthesis .
相似化合物的比较
Tetrabutylammonium (1,4-phenylene)bistrifluoroborate can be compared with other similar compounds, such as:
Dipotassium phenylene-1,4-bis(trifluoroborate): This compound also contains a phenylene ring with trifluoroborate groups but uses potassium as the counterion.
Tetrabutylammonium phenyltrifluoroborate: Similar in structure but with only one trifluoroborate group attached to the phenyl ring.
The uniqueness of this compound lies in its dual trifluoroborate groups and the tetrabutylammonium counterion, which provide distinct reactivity and stability properties compared to its analogs .
属性
IUPAC Name |
tetrabutylazanium;trifluoro-(4-trifluoroboranuidylphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H36N.C6H4B2F6/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h2*5-16H2,1-4H3;1-4H/q2*+1;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSJOSACTKLRFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)[B-](F)(F)F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H76B2F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


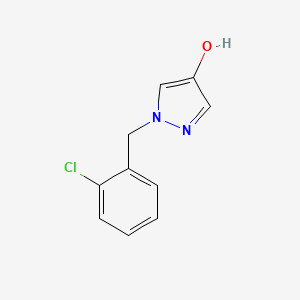
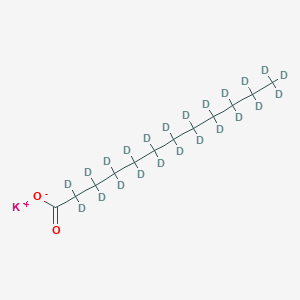
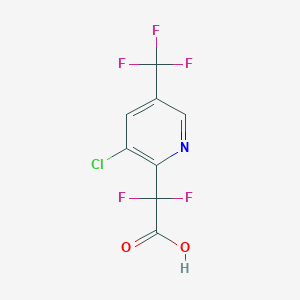


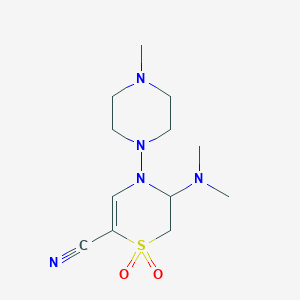
![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid](/img/structure/B1458382.png)
![1-[(2,3-Difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole](/img/structure/B1458384.png)

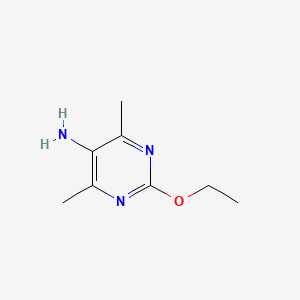


![6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1458389.png)
![3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride](/img/structure/B1458390.png)
